1-(5-Bromopyridin-3-yl)-4-methylpiperazine
Overview
Description
Unfortunately, I couldn’t find a specific description for “1-(5-Bromopyridin-3-yl)-4-methylpiperazine”. However, it appears to be a chemical compound that could be used in various chemical reactions and syntheses1.
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the search results. However, it’s worth noting that similar compounds can be synthesized through various methods, including Suzuki–Miyaura coupling2.Molecular Structure Analysis
The molecular structure of “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is not explicitly provided in the search results. However, related compounds such as “(5-bromopyridin-3-yl)methylamine” have been identified, which have a molecular formula of C7H9BrN23.Chemical Reactions Analysis
The specific chemical reactions involving “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” are not detailed in the search results. However, related compounds have been used in Suzuki–Miyaura coupling reactions2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” are not provided in the search results. However, related compounds such as “1-(5-bromopyridin-3-yl)methanamine” are described as solid substances1.Scientific Research Applications
Application 1: Potential Treatment for Type II Diabetes Mellitus
- Summary of the Application : The compound “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is a key component in a series of novel pyrimidine-based thiourea compounds. These compounds are being studied for their potential as treatments for type II diabetes mellitus .
- Methods of Application or Experimental Procedures : The enzyme inhibitory potential of these compounds was investigated against α-glucosidase, an enzyme that plays a crucial role in treating type II diabetes mellitus . The chemical structures of these heterocycles consist of a central pyrimidine ring with phenyl-substituted thiourea motifs .
- Results or Outcomes : Compounds derived from “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” delivered better inhibition than the reference compound acarbose. For example, compound 4i had an IC50 of 22.46±0.65µM, which is significantly lower than the IC50 of acarbose (38.22±0.12µM) .
Application 2: Synthesis of Novel Pyridine-Based Derivatives
- Summary of the Application : The compound “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions .
- Methods of Application or Experimental Procedures : The Suzuki cross-coupling reactions of “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” with several arylboronic acids were carried out. This resulted in a series of novel pyridine derivatives .
- Results or Outcomes : The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods. The results suggested that these compounds could be potential candidates as chiral dopants for liquid crystals .
Application 3: Commercial Availability for Research
- Summary of the Application : “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is commercially available and can be used as a building block in various chemical research applications .
- Methods of Application or Experimental Procedures : As a commercially available compound, it can be purchased and used directly in various chemical syntheses .
- Results or Outcomes : The outcomes depend on the specific research application. As a building block, it can contribute to the synthesis of a wide range of chemical compounds .
Application 4: Synthesis of Novel Pyridine-Based Derivatives
- Summary of the Application : The compound “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions .
- Methods of Application or Experimental Procedures : The Suzuki cross-coupling reactions of “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” with several arylboronic acids were carried out. This resulted in a series of novel pyridine derivatives .
- Results or Outcomes : The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods. The results suggested that these compounds could be potential candidates as chiral dopants for liquid crystals .
Application 5: Commercial Availability for Research
- Summary of the Application : “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is commercially available and can be used as a building block in various chemical research applications .
- Methods of Application or Experimental Procedures : As a commercially available compound, it can be purchased and used directly in various chemical syntheses .
- Results or Outcomes : The outcomes depend on the specific research application. As a building block, it can contribute to the synthesis of a wide range of chemical compounds .
Safety And Hazards
The safety data sheet for “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” was not found in the search results. However, related compounds such as “1-(5-bromopyridin-3-yl)methanamine” are classified as Acute Tox. 3 Oral, indicating they are harmful if swallowed14.
Future Directions
A specific future direction for “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is not mentioned in the search results. However, a related compound, “Novel substituted 3-phenyl 1- (4- (5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea”, has been studied for potential treatment of type II diabetes mellitus5.
Relevant Papers
The search results did not provide specific papers related to “1-(5-Bromopyridin-3-yl)-4-methylpiperazine”. However, papers related to similar compounds and their uses in Suzuki–Miyaura coupling reactions were found2.
properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-13-2-4-14(5-3-13)10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCUHUIYERGNRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704506 | |
Record name | 1-(5-Bromopyridin-3-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-3-yl)-4-methylpiperazine | |
CAS RN |
1130759-48-6 | |
Record name | 1-(5-Bromopyridin-3-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.